tert-Butyl (2-(3-cyano-5-methylphenoxy)ethyl)carbamate
Description
tert-Butyl (2-(3-cyano-5-methylphenoxy)ethyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protective group, a phenoxyethyl linker, and a 3-cyano-5-methylphenyl substituent. This compound is primarily utilized in organic synthesis and pharmaceutical research, where the Boc group serves to protect amines during multi-step reactions . Its structural design combines steric hindrance from the tert-butyl group with the electron-withdrawing cyano substituent, which may influence reactivity, stability, and intermolecular interactions.
Properties
IUPAC Name |
tert-butyl N-[2-(3-cyano-5-methylphenoxy)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-11-7-12(10-16)9-13(8-11)19-6-5-17-14(18)20-15(2,3)4/h7-9H,5-6H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGLDGQCCYFCIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC(=O)OC(C)(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(3-cyano-5-methylphenoxy)ethyl)carbamate typically involves the reaction of a phenol derivative with an isocyanate. One common method is the reaction of 3-cyano-5-methylphenol with tert-butyl isocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control of reaction conditions, higher yields, and reduced production costs .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the phenol can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a base and solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl (2-(3-cyano-5-methylphenoxy)ethyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing for selective reactions at other functional groups .
Biology: The compound is used in the development of enzyme inhibitors. Its structure allows it to interact with active sites of enzymes, making it a valuable tool in biochemical research .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to form stable carbamate linkages makes it useful in the design of prodrugs and enzyme inhibitors .
Industry: In the industrial sector, this compound is used in the production of polymers and coatings. Its stability and reactivity make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of tert-Butyl (2-(3-cyano-5-methylphenoxy)ethyl)carbamate involves its interaction with specific molecular targets. In enzyme inhibition, the compound binds to the active site of the enzyme, forming a stable carbamate linkage. This prevents the enzyme from catalyzing its substrate, effectively inhibiting its activity. The molecular pathways involved include the formation of covalent bonds with nucleophilic residues in the enzyme’s active site .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate (CAS 1909319-84-1)
This compound shares the tert-butyl carbamate core but replaces the phenoxyethyl-cyano group with a benzylamine substituent (3-amino-5-methylphenyl). The amino group enhances nucleophilicity, making it a versatile intermediate for amide bond formation in pharmaceuticals. In contrast, the cyano group in the target compound may improve metabolic stability due to reduced susceptibility to enzymatic oxidation .
tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-3-yl)carbamate (CAS 1820707-62-7)
This pyridine-based carbamate features a chloro-trifluoromethyl substituent, imparting strong electron-withdrawing effects. The trifluoromethyl group enhances lipophilicity and bioavailability compared to the cyano group, which may prioritize different pharmacokinetic profiles. Both compounds are intermediates in drug development, but the pyridinyl derivative’s halogenation makes it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) .
tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3, CAS 139115-92-7)
This PEGylated carbamate contains a triethylene glycol chain, significantly improving aqueous solubility compared to the aromatic phenoxyethyl group in the target compound. Such derivatives are critical for prodrug design and improving tissue penetration. However, the cyano group in the target compound may confer greater chemical stability under acidic conditions .
Ethyl Carbamate and Vinyl Carbamate
Ethyl carbamate (urethane) and its vinyl analog are simpler carbamates with well-documented carcinogenic properties. Vinyl carbamate is 10–100× more potent in inducing hepatic carcinomas and lung adenomas in rodents than ethyl carbamate .
| Parameter | tert-Butyl Carbamate | Ethyl Carbamate | Vinyl Carbamate |
|---|---|---|---|
| Carcinogenicity | Low/None | Moderate | High |
| Metabolic Stability | High | Low | Very Low |
tert-Butyl (E)-((6-(2-ethoxyvinyl)benzo[d][1,3]dioxol-5-yl)methyl)carbamate
This derivative, synthesized via palladium-catalyzed cross-coupling, incorporates a benzo[d][1,3]dioxole ring and an ethoxyvinyl group. Compared to the target compound’s cyano group, the ethoxyvinyl substituent may increase electrophilicity, altering reactivity in nucleophilic substitutions .
Key Research Findings and Trends
- Synthetic Flexibility : tert-Butyl carbamates are widely used in multi-step syntheses due to the Boc group’s stability under basic conditions and ease of removal via acids (e.g., trifluoroacetic acid) .
- Safety Profile: The absence of carcinogenicity in tert-butyl carbamates (unlike ethyl/vinyl analogs) makes them preferable in drug development .
- Functional Group Impact: Electron-withdrawing groups (cyano, trifluoromethyl) enhance stability but may reduce solubility, whereas PEG chains or amino groups improve biocompatibility .
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